molecular formula C25H17F3N2O3S B2456609 3-(4-methoxyphenyl)-1-[3-(trifluoromethyl)benzyl][1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 893786-07-7

3-(4-methoxyphenyl)-1-[3-(trifluoromethyl)benzyl][1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2456609
CAS RN: 893786-07-7
M. Wt: 482.48
InChI Key: VFJRJJWUCCDMSF-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-1-[3-(trifluoromethyl)benzyl][1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H17F3N2O3S and its molecular weight is 482.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has explored the synthesis of pyrimido[5,4-b]benzofuran and pyrimido[5,4-b]benzothiophene derivatives as ligands for α1-and 5HT1A-receptors. These compounds were designed as bioisosters for previously reported derivatives and showed good to excellent affinities for the α1-adrenoceptor, with some also being good ligands for the 5HT1A-receptor (Romeo et al., 1993).

Potential Biological Activities

Thieno[2,3-d]pyrimidine-2,4-dione derivatives have been identified as highly potent and orally active non-peptide antagonists for the human luteinizing hormone-releasing hormone (LHRH) receptor. These compounds have shown significant in vitro and in vivo activity, suggesting their potential as therapeutic agents for sex-hormone-dependent diseases (Sasaki et al., 2003).

Structural and Chemical Analysis

A study on 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones presented a novel method for their synthesis, contributing to the pharmaceutical chemistry field by introducing compounds with antibacterial and fungicidal activity, as well as potential as neuropeptide S receptor antagonists (Osyanin et al., 2014).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-methoxyphenyl)-1-[3-(trifluoromethyl)benzyl][1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 3-(4-methoxyphenyl)-1-(3-trifluoromethyl)benzyl]thiourea with 2-bromo-3-nitrobenzoic acid, followed by cyclization with potassium carbonate and heating in dimethylformamide. The resulting product is then treated with acetic anhydride and triethylamine to yield the final compound.", "Starting Materials": [ "3-(4-methoxyphenyl)-1-(3-trifluoromethyl)benzyl]thiourea", "2-bromo-3-nitrobenzoic acid", "potassium carbonate", "dimethylformamide", "acetic anhydride", "triethylamine" ], "Reaction": [ "Condensation of 3-(4-methoxyphenyl)-1-(3-trifluoromethyl)benzyl]thiourea with 2-bromo-3-nitrobenzoic acid in the presence of triethylamine and dimethylformamide", "Cyclization of the resulting product with potassium carbonate and heating in dimethylformamide", "Treatment of the resulting product with acetic anhydride and triethylamine to yield the final compound" ] }

CAS RN

893786-07-7

Product Name

3-(4-methoxyphenyl)-1-[3-(trifluoromethyl)benzyl][1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Molecular Formula

C25H17F3N2O3S

Molecular Weight

482.48

IUPAC Name

3-(4-methoxyphenyl)-1-[[3-(trifluoromethyl)phenyl]methyl]-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C25H17F3N2O3S/c1-33-18-11-9-17(10-12-18)30-23(31)22-21(19-7-2-3-8-20(19)34-22)29(24(30)32)14-15-5-4-6-16(13-15)25(26,27)28/h2-13H,14H2,1H3

InChI Key

VFJRJJWUCCDMSF-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4S3)N(C2=O)CC5=CC(=CC=C5)C(F)(F)F

solubility

not available

Origin of Product

United States

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